(3S,4S)-4-Aminotetrahydrofuran-3-ol

Description

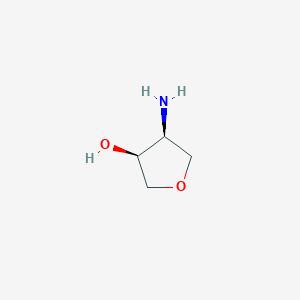

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535936-61-9 | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S,4S)-4-Aminotetrahydrofuran-3-ol chemical properties

An In-depth Technical Guide to (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Chiral Building Block for Drug Discovery

Abstract

This compound is a bifunctional chiral building block of significant interest to the pharmaceutical and chemical research communities. Its rigid tetrahydrofuran scaffold, combined with the stereochemically defined cis-vicinal amino alcohol moiety, makes it an invaluable synthon for introducing stereochemical complexity and drug-like properties into novel molecular entities. This guide provides a comprehensive overview of its chemical properties, a robust representative synthesis strategy, analytical characterization parameters, key chemical transformations, and its applications in the field of drug development. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Value of a Constrained Scaffold

In modern drug discovery, the pursuit of molecules with high specificity and potency often leads chemists toward three-dimensional structures that can engage with biological targets in a precise and defined manner. Saturated heterocyclic scaffolds are paramount in this endeavor, acting as non-planar bioisosteres for aromatic rings and providing fixed exit vectors for substituents. This compound, a member of the aminotetrahydrofuranol class, embodies these desirable traits.[1]

The tetrahydrofuran (THF) core is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to improve pharmacokinetic properties.[2][3] The addition of a cis-1,2-amino alcohol functional group provides two orthogonal points for chemical modification, enabling its seamless integration into complex synthetic routes. The specific (3S,4S) stereochemistry is critical, as biological activity is often contingent on the precise spatial arrangement of interacting functional groups. This guide serves to consolidate the key technical data required to effectively utilize this high-value chemical intermediate.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The molecule is a stable, typically solid, compound under standard laboratory conditions.

| Property | Value | Source |

| CAS Number | 214629-29-5 | [1][4] |

| Molecular Formula | C₄H₉NO₂ | [1][4] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | (3S,4S)-4-aminooxolan-3-ol | [1] |

| Synonyms | cis-4-aminotetrahydro-3-furanol | [1][5] |

| Appearance | White to light yellow solid | [6] |

| Boiling Point | 232 °C (Predicted) | [6] |

| Density | 1.222 g/cm³ (Predicted) | [6] |

| XLogP3 | -1.6 | [1] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | [1][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Storage Conditions | 2-8°C, protect from light | [4][6] |

Stereoselective Synthesis: A Chiral Pool Approach

The absolute stereochemistry of this compound is the source of its utility. Therefore, its synthesis must be highly stereocontrolled. While various methods exist for the synthesis of vicinal amino alcohols, a robust and scalable approach for this specific isomer begins with a readily available chiral starting material. D-Mannitol, an inexpensive sugar alcohol, serves as an ideal starting point from the chiral pool.[7][8]

The logic of this synthetic pathway is to leverage the inherent stereochemistry of D-mannitol to set the two new stereocenters on the furanose ring. The key steps involve:

-

Symmetry Breaking & Protection: D-mannitol is first protected to differentiate its hydroxyl groups and facilitate selective reactions.

-

Oxidative Cleavage: The protected mannitol derivative is cleaved to yield a chiral aldehyde, preserving the stereochemical integrity.

-

Carbon Chain Extension & Cyclization Precursor Formation: The aldehyde is elaborated to form a precursor suitable for intramolecular cyclization.

-

Epoxide Formation and Regioselective Opening: An epoxide is formed and then opened with an azide nucleophile. This is a critical step that establishes the vicinal amino-hydroxy functionality with the desired cis stereochemistry.

-

Reduction: The azide is reduced to the primary amine to yield the final product.

Exemplar Protocol: Synthesis via D-Mannitol

This protocol is a representative amalgamation of established chemical transformations for achieving the target molecule. Researchers should optimize conditions based on laboratory-specific findings.

Step 1: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol This step follows a well-established procedure.[9] D-Mannitol (1 equiv.) is reacted with cyclohexanone (2.2 equiv.) and a catalytic amount of boron trifluoride etherate in DMSO at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium bicarbonate, and the product precipitates. The solid is collected and can be purified by recrystallization from ethyl acetate to yield the protected diol as a white solid.

Step 2: Oxidative Cleavage to 2,3-Cyclohexylidene-D-glyceraldehyde The protected diol (1 equiv.) is dissolved in a biphasic mixture of diethyl ether and water.[9] Sodium periodate (1.3 equiv.) is added, and the mixture is stirred vigorously at room temperature. The cleavage of the central diol yields two equivalents of the desired chiral aldehyde. After completion, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting aldehyde is often used immediately in the next step due to its potential for instability.

Step 3: Formation of (3S,4S)-4-Azidotetrahydrofuran-3-ol This multi-step transformation is the core of the synthesis. a. The glyceraldehyde is subjected to a Wittig-type reaction with a suitable ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) to extend the carbon chain, forming an enol ether. b. The enol ether is hydrolyzed under mild acidic conditions to reveal an aldehyde, which is then reduced (e.g., with NaBH₄) to a primary alcohol, generating a 1,2,4-triol derivative. c. The terminal hydroxyl group is selectively tosylated (TsCl, pyridine). d. The tosylated intermediate is treated with a base (e.g., NaH) to induce intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring with a hydroxyl group at C3. e. The hydroxyl group at C3 is converted to a good leaving group (e.g., mesylate, MsCl, Et₃N). f. The mesylate is displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of configuration, establishing the final (3S,4S) stereochemistry.

Step 4: Reduction to this compound The azido alcohol is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak at ~2100 cm⁻¹). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, which can be further purified by column chromatography or crystallization.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. While a publicly available, peer-reviewed experimental spectrum for this specific compound is elusive, the following parameters, based on in silico prediction and analysis of similar structures, serve as a reliable guide for researchers.[6][10][11]

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2-Hα, Hβ | 3.6 - 3.9 (m) | ~68-72 |

| C3-H | ~4.1 (m) | ~73-77 |

| C4-H | ~3.3 (m) | ~55-59 |

| C5-Hα, Hβ | 3.8 - 4.1 (m) | ~74-78 |

| OH | broad s | - |

| NH₂ | broad s | - |

Note: Predictions are based on standard chemical shift models. Actual experimental values may vary based on solvent and concentration. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are required for unambiguous assignment and confirmation of the cis relative stereochemistry.[6]

Mass Spectrometry (MS):

-

ESI-MS (+): Expected [M+H]⁺ peak at m/z = 104.07.

Infrared (IR) Spectroscopy:

-

O-H stretch: Broad peak, ~3300-3400 cm⁻¹

-

N-H stretch: Two sharp peaks (primary amine), ~3200-3350 cm⁻¹

-

C-H stretch: ~2850-2950 cm⁻¹

-

C-O stretch (ether & alcohol): Strong peaks, ~1050-1150 cm⁻¹

Key Chemical Transformations and Reactivity

The synthetic value of this compound lies in the differential reactivity of its nucleophilic centers. The amine is generally more nucleophilic than the secondary alcohol, allowing for selective functionalization.

Exemplar Protocol 1: N-Acylation

This protocol demonstrates the formation of a stable amide bond, a cornerstone of medicinal chemistry.

-

Dissolve this compound (1 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the resulting N-acylated product by column chromatography.

Exemplar Protocol 2: Orthogonal Protection and O-Alkylation

To functionalize the hydroxyl group, the more reactive amine must first be protected.

-

N-Protection: React the starting material with a suitable protecting group, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base like triethylamine in DCM to form the N-Boc protected intermediate.

-

O-Alkylation: Dissolve the N-Boc intermediate (1 equiv.) in a polar aprotic solvent like THF or DMF.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (1.2 equiv.), portion-wise.

-

Stir for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., benzyl bromide) (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.

-

The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine if desired.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, stereodefined nature of this compound makes it a powerful design element for targeting a range of biological systems.

-

Nucleoside Analogs: The tetrahydrofuran core is a well-established surrogate for the ribose sugar in nucleoside analogs. This scaffold can be used to synthesize novel antiviral agents, particularly against viruses like HIV, HBV, and HCV, by attaching various nucleobases.[12] The 3'-hydroxyl and 4'-amino groups provide handles for creating phosphoramidite derivatives or for direct incorporation into oligonucleotide chains.

-

Constrained Scaffolds for Enzyme Inhibitors: The defined spatial relationship between the amino and hydroxyl groups is ideal for creating ligands that can make multiple, specific hydrogen-bonding interactions within an enzyme's active site. For instance, derivatives of this scaffold have been explored in the context of protease and kinase inhibitors, where precise positioning of functional groups is key to achieving high affinity and selectivity.

-

Improving Physicochemical Properties: Incorporating the polar, yet non-aromatic, THF ring can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. It can enhance aqueous solubility and reduce the metabolic liability often associated with flat, aromatic systems, making it a valuable tool for property-based drug design.

Safety and Handling

This compound should be handled with standard laboratory precautions. Based on available data for related compounds, it is considered harmful if swallowed and may cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis from the chiral pool provides a reliable route to an enantiopure product, and its bifunctional nature opens a gateway to a vast chemical space of complex, three-dimensional molecules. By providing a stable, drug-like core with defined stereochemistry, this building block enables the creation of next-generation therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to fully exploit the chemical potential of this versatile scaffold.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10942358, this compound. Retrieved January 13, 2026 from [Link].

-

ResearchGate (n.d.). Structures of selected drugs containing THF ring. [Image]. Retrieved January 13, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9793712, Trans-4-Amino-Tetrahydro-Furan-3-Ol. Retrieved January 13, 2026 from [Link].

-

Morís, F., et al. (2014). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Bioorganic & Medicinal Chemistry, 22(13), 3436-3442. Available at: [Link].

-

ResearchGate (n.d.). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. [Request PDF]. Retrieved January 13, 2026 from [Link].

-

Wu, J., et al. (2005). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Journal of Medicinal Chemistry, 28(9), 1222-1226. Available at: [Link].

-

Saha, C., et al. (2017). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. Available at: [Link].

-

Wolfe, J. P., & Schultz, E. K. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2225-2256. Available at: [Link].

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9324-9351. Available at: [Link].

-

Reddy, B. V. S. (2016). Stereoselective Total Synthesis of (-)-Anamarine from D-Mannitol. Organic Chemistry: Current Research, 5(2). Available at: [Link].

-

ResearchGate (n.d.). Synthesis of Substituted Tetrahydrofurans. [Collection]. Retrieved January 13, 2026 from [Link].

-

Lin, S. H., et al. (2015). Synthesis and anti-hepatitis B virus activity of C4 amide-substituted isosteviol derivatives. Bioorganic & Medicinal Chemistry, 23(5), 1018-1024. Available at: [Link].

-

Park, S. B., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(4), 4790-4815. Available at: [Link].

-

Dhatrak, N. R., et al. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. Available at: [Link].

-

Kumar, A., et al. (2015). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientifica, 2015, 672392. Available at: [Link].

-

De Luca, L., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 241. Available at: [Link].

-

Schober, M., & Grogan, G. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 8(12), 595. Available at: [Link].

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 13, 2026 from [Link].

-

Lee, J. Y., et al. (2007). Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. Archives of Pharmacal Research, 30(4), 407-411. Available at: [Link].

-

Gediya, L., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 107, 154081. Available at: [Link].

-

Zhang, W., & Li, Y. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(42), 26036-26059. Available at: [Link].

-

SpectraBase (n.d.). (3R,4S)-Tetrahydro-3,4-furandiol. Retrieved January 13, 2026 from [Link].

-

Kim, K. S., et al. (1998). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses, (10), 632-633. Available at: [Link].

- Google Patents (2012). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.

- Google Patents (2002). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.

-

Nikolova, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 139. Available at: [Link].

Sources

- 1. This compound | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. labsolu.ca [labsolu.ca]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 12. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3S,4S)-4-Aminotetrahydrofuran-3-ol: A Comprehensive Technical Guide to its Physical Properties for Drug Discovery Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. These scaffolds serve as the foundational architecture for the development of highly selective and efficacious therapeutic agents. Among these, chiral saturated heterocycles have emerged as particularly valuable building blocks due to their ability to mimic natural products and engage with biological targets in a stereospecific manner. The tetrahydrofuran (THF) ring, a prevalent motif in a multitude of bioactive natural products and approved pharmaceuticals, represents a core structure of significant interest.[1][2] Its substitution with strategically placed functional groups, such as amines and hydroxyls, provides opportunities for diverse molecular interactions, including hydrogen bonding and salt bridge formation, which are critical for target binding.

This technical guide focuses on the physical properties of a specific, highly functionalized THF derivative: (3S,4S)-4-Aminotetrahydrofuran-3-ol . The defined stereochemistry of this compound, with a cis relationship between the amino and hydroxyl groups, presents a unique conformational profile that is of considerable interest to medicinal chemists and drug development professionals. A thorough understanding of its physical properties is the bedrock upon which its successful application in drug design and development is built. This guide will provide an in-depth exploration of these properties, offering both theoretical insights and practical experimental methodologies. The rationale behind the selection of specific experimental techniques is elucidated to provide a deeper understanding of the data generated and its implications for drug discovery workflows.

Molecular Structure and Core Physicochemical Parameters

A foundational understanding of a molecule's intrinsic properties begins with its structure and fundamental physicochemical parameters. These values are crucial for initial computational modeling, purity assessment, and formulation development.

Structural Representation

The structure of this compound is characterized by a five-membered tetrahydrofuran ring with an amino group at the 4-position and a hydroxyl group at the 3-position. The (3S,4S) designation specifies the absolute stereochemistry at these two chiral centers, indicating that both substituents are on the same face of the ring, resulting in a cis configuration.[3]

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the physical properties, such as boiling point and pKa, are computationally predicted and should be experimentally verified for critical applications.

| Property | Value | Source |

| CAS Number | 214629-29-5; 535936-61-9 | [4][5] |

| Molecular Formula | C₄H₉NO₂ | [6][7] |

| Molecular Weight | 103.12 g/mol | [6][7] |

| IUPAC Name | (3S,4S)-4-aminooxolan-3-ol | [6][7] |

| Synonyms | cis-4-aminotetrahydro-3-furanol | [6][7] |

| Appearance | White to light yellow solid (predicted) | [8][9] |

| Boiling Point | 232 °C (predicted) | [8][9] |

| Density | 1.222 g/cm³ (predicted) | [8][9] |

| Flash Point | 94 °C (predicted) | [8][9] |

| pKa | 14.12 ± 0.40 (predicted) | [8][9] |

| LogP | -1.2952 (predicted) | |

| Topological Polar Surface Area (TPSA) | 55.48 Ų |

Experimental Determination of Key Physical Properties

The following sections detail the standard experimental protocols for determining the critical physical properties of this compound. The rationale behind the procedural steps is provided to ensure a robust and reliable characterization.

Melting Point Determination

Importance in Drug Discovery: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting point range. This parameter is critical during synthesis for monitoring reaction completion and purification efficiency.

Experimental Protocol: Capillary Melting Point Method

This method is widely adopted due to its requirement for only a small amount of sample and its procedural simplicity.

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow setting (1-2 °C/min) once the temperature is within 15-20 °C of the approximate melting point.[10]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Diagram 2: Workflow for Melting Point Determination

A stepwise workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

Importance in Drug Discovery: While this compound is predicted to be a solid at room temperature, its boiling point is a key parameter for purification by distillation if synthesized in liquid form or if it has a low melting point. It also provides an indication of the compound's volatility.

Experimental Protocol: Micro Boiling Point Method (Thiele Tube)

This method is suitable for small sample volumes.[11][12]

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[13]

-

Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is immersed in the oil.[11]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner.[14]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11][13]

-

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps vapor from the boiling liquid. The continuous stream of bubbles indicates that the vapor pressure of the sample is equal to or greater than the atmospheric pressure.

-

Cooling and Liquid Re-entry: As the apparatus cools, the vapor pressure of the sample decreases. When the vapor pressure equals the atmospheric pressure, the liquid is drawn back into the capillary tube. This point represents the true boiling point.[11]

Solubility Profile

Importance in Drug Discovery: The solubility of a compound in both aqueous and organic media is a critical determinant of its suitability for further development. Aqueous solubility is essential for oral bioavailability and formulation of parenteral dosage forms, while solubility in organic solvents is important for purification, analysis (e.g., chromatography), and for crossing biological membranes.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[15]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, dichloromethane) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

-

Sample Analysis:

-

Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to separate the solid from the liquid.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The solubility is reported in units of mg/mL or mol/L.

-

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, and the measured concentration represents the equilibrium solubility.[15]

-

Constant Temperature and Agitation: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Agitation facilitates the dissolution process and helps in reaching equilibrium faster.[8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance in Drug Discovery: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Spectrum (in D₂O):

-

Protons on the Tetrahydrofuran Ring: The protons on the THF ring will appear as a series of multiplets in the region of approximately 3.5-4.5 ppm. The protons adjacent to the oxygen atom (at C2 and C5) will be the most downfield. The protons at C3 and C4, being attached to carbons bearing the hydroxyl and amino groups respectively, will also be in this region. The cis relationship of the substituents will influence the coupling constants between the protons on C3 and C4.

-

Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and will likely not be observed as distinct signals in D₂O due to rapid exchange with the solvent.

Expected ¹³C NMR Spectrum (in D₂O):

-

Carbon Atoms of the Tetrahydrofuran Ring: Four distinct signals are expected for the four carbon atoms of the THF ring. The carbons bonded to the oxygen atom (C2 and C5) will appear in the range of 60-80 ppm. The carbons bearing the hydroxyl (C3) and amino (C4) groups will also be in a similar downfield region, with their exact chemical shifts influenced by the electron-withdrawing effects of the heteroatoms.

Infrared (IR) Spectroscopy

Importance in Drug Discovery: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Expected IR Spectrum (as KBr pellet or thin film):

-

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups. The broadness is due to hydrogen bonding.

-

C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the saturated THF ring.

-

C-O Stretching: A strong absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkage in the THF ring.

Mass Spectrometry (MS)

Importance in Drug Discovery: Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

-

Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 104.1.

-

Fragmentation Pattern: Fragmentation of the molecular ion may occur through the loss of water (H₂O) from the hydroxyl group or ammonia (NH₃) from the amino group, leading to fragment ions at lower m/z values.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and the presence of versatile amino and hydroxyl functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its key physical properties and the standard methodologies for their experimental determination. A thorough characterization of these properties is a critical first step in unlocking the full potential of this and similar chiral scaffolds. As the drive for more selective and potent drugs continues, the importance of such well-characterized, three-dimensional molecular building blocks will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

-

PubChem. This compound. [Link]

-

Avdeef, A. (2007). Solubility of sparingly-soluble drugs. ResearchGate. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. [Link]

-

Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. (2018). ResearchGate. [Link]

-

Ghosh, A. K., et al. (2018). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Ghosh, A. K., et al. (2018). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Royal Society of Chemistry. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Micro-boiling point measurement. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Chymist.com. Micro Boiling Point Determination. [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information. [Link]

-

Structures of selected drugs containing THF ring. (2025). ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemscene.com [chemscene.com]

- 6. byjus.com [byjus.com]

- 7. This compound | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. researchgate.net [researchgate.net]

(3S,4S)-4-Aminotetrahydrofuran-3-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (3S,4S)-4-Aminotetrahydrofuran-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained five-membered heterocyclic scaffold, decorated with stereochemically defined amino and hydroxyl groups, offers a unique topology for designing novel therapeutic agents. The precise spatial arrangement of these functional groups is critical to its biological activity and utility in asymmetric synthesis.[1] This guide provides a comprehensive, in-depth exploration of the multi-technique analytical workflow required to unequivocally determine the structure and absolute stereochemistry of this molecule. We move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.

Foundational Analysis: Confirming Connectivity and Molecular Formula

Before delving into complex stereochemical assignments, the fundamental molecular structure—the constitution—must be rigorously confirmed. This involves establishing the molecular formula and the precise sequence of atomic connections.

Mass Spectrometry (MS): The Molecular Blueprint

The initial step in characterizing any novel or synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate.

-

Ionization: Apply a high voltage to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

-

Analysis: The ions are accelerated into the time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z) with high precision.

Data Interpretation: The primary objective is to obtain the exact mass of the protonated molecule. For a molecular formula of C₄H₉NO₂, the expected exact mass is approximately 103.0633 Da.[1][2] The measured mass from HRMS should match this theoretical value to within a few parts per million (ppm), providing high confidence in the elemental composition.

| Parameter | Expected Value | Source |

| Molecular Formula | C₄H₉NO₂ | [2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| Exact Mass | 103.063328530 Da | [1][2] |

| Primary Ion (ESI+) | [M+H]⁺ ≈ 104.0711 Da |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method for identifying the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Place a small amount of the neat sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over the range of ~4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound is expected to display characteristic absorption bands confirming the presence of the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3400 - 3200 |

| N-H (Amine) | Stretching, medium | 3350 - 3250 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 |

| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, ¹H-¹H COSY, and ¹H-¹³C HSQC spectra on a high-field NMR spectrometer (≥400 MHz).

Data Interpretation:

-

¹³C NMR: Four distinct signals are expected, corresponding to the four carbon atoms in unique chemical environments.

-

¹H NMR: The proton spectrum will reveal the number of different proton environments, their integration (number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, allowing for the tracing of the proton connectivity around the furanose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, completing the structural puzzle.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected ¹H Multiplicity | Key COSY Correlations |

| C2 | ~72-76 | ~3.8-4.1 | dd, m | H3 |

| C3 | ~75-79 | ~4.2-4.5 | m | H2, H4 |

| C4 | ~58-62 | ~3.5-3.8 | m | H3, H5 |

| C5 | ~70-74 | ~3.7-4.0 | dd, m | H4 |

Stereochemical Elucidation: Defining the 3D Architecture

With the connectivity established, the next critical phase is to determine the three-dimensional arrangement of the atoms, specifically the relative and absolute stereochemistry at the C3 and C4 chiral centers.

Determination of Relative Stereochemistry (cis vs. trans)

The designation (3S,4S) implies a cis relationship between the amino and hydroxyl groups. This relative orientation is confirmed through NMR analysis.

Logic for Determining Relative Stereochemistry

Caption: Workflow for determining relative stereochemistry.

-

¹H NMR Coupling Constants (³J): In five-membered rings, the magnitude of the vicinal coupling constant between protons on adjacent carbons (³J) is dependent on the dihedral angle between them (Karplus relationship). For tetrahydrofuran systems, a cis relationship (protons on the same face) generally results in a larger coupling constant compared to a trans relationship. For the (3S,4S) isomer, a ³J value for H3-H4 in the range of 5-8 Hz would be expected, indicative of a cis arrangement.

-

Nuclear Overhauser Effect (NOE): NOE-based experiments (NOESY/ROESY) detect protons that are close to each other in space (<5 Å), regardless of their bonding connectivity. A key experiment is to look for an NOE correlation between H3 and H4. A strong cross-peak between these two protons provides definitive evidence that they are on the same face of the ring, confirming the cis relative stereochemistry.

Determination of Absolute Stereochemistry

Confirming the (3S,4S) configuration, as opposed to its enantiomer (3R,4R), requires a technique sensitive to chirality.

2.2.1. X-ray Crystallography: The Unambiguous Standard

Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a molecule.[1] It provides a complete three-dimensional map of electron density in the solid state.

Experimental Protocol:

-

Crystallization: Grow a single, diffraction-quality crystal of this compound or a suitable crystalline derivative (e.g., a salt with a chiral acid). This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays to collect a diffraction pattern.

-

Structure Solution & Refinement: Solve the structure to determine atomic positions. Crucially, for a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, often validated by a Flack parameter close to zero.

A successful crystallographic analysis provides an unambiguous assignment of the (3S,4S) stereochemistry, serving as the ultimate proof.[4]

2.2.2. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[5][6] The resulting spectrum is a unique fingerprint of a molecule's absolute configuration in solution.

Workflow for VCD Analysis

Caption: VCD workflow for absolute configuration assignment.

Protocol and Interpretation:

-

The experimental VCD spectrum of the sample is recorded.

-

Simultaneously, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for the (3S,4S) configuration.

-

A direct comparison is made. If the experimental spectrum matches the predicted spectrum for the (3S,4S) isomer in terms of signs and relative intensities of the peaks, the absolute configuration is confirmed.[7][8][9] This method is exceptionally powerful as it does not require crystallization and provides data from the solution state, which is often more biologically relevant.

2.2.3. Chiral Derivatization

Another classical approach involves reacting the chiral molecule with an enantiomerically pure reagent (a chiral derivatizing agent) to form a pair of diastereomers.[10][] These diastereomers have different physical properties and can be distinguished by chromatography or NMR. For example, reacting the amino group with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) would yield diastereomeric amides whose ¹H and ¹⁹F NMR spectra would differ in a predictable way, allowing the absolute configuration of the original amine to be deduced.

Conclusion

The complete structure elucidation of this compound is a hierarchical process that demands the synergistic application of multiple analytical techniques. Mass spectrometry and infrared spectroscopy provide the initial confirmation of molecular formula and functional groups. A suite of 1D and 2D NMR experiments rigorously establishes the atomic connectivity and, crucially, the cis relative stereochemistry through analysis of coupling constants and NOE effects. Finally, the absolute (3S,4S) configuration is definitively assigned using gold-standard methods like single-crystal X-ray crystallography or the increasingly powerful chiroptical technique of Vibrational Circular Dichroism. This self-validating, multi-pronged approach ensures the highest level of scientific integrity and provides the unambiguous structural data required for confident use of this vital molecule in research and drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10942358, this compound. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9793712, Trans-4-Amino-Tetrahydro-Furan-3-Ol. Available at: [Link]

-

The Royal Society of Chemistry. (2020). A new horizon for vibrational circular dichroism spectroscopy: a challenge for supramolecular chirality. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

The Royal Society of Chemistry. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Available at: [Link]

-

American Chemical Society Publications. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Vibrational circular dichroism unveils hidden clues. Available at: [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]

-

National Center for Biotechnology Information. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. Available at: [Link]

-

Radboud Repository. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Available at: [Link]

-

YouTube. (2023). How to Experimentally Determine R and S Stereodescriptors. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Employing a Chiroptical Sensor for the Absolute Stereochemical Determination of α-Amino and α- Hydroxyphosphonates. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Available at: [Link]

-

ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

A Guide to the Stereocontrolled Synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol from the Chiral Pool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-4-Aminotetrahydrofuran-3-ol is a pivotal chiral building block in medicinal chemistry, most notably as a key precursor for advanced antiviral nucleoside analogues. Its rigid, stereochemically-defined structure makes it an ideal scaffold for introducing molecular diversity in drug discovery programs. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, focusing on a stereocontrolled route from D-mannitol, a readily available and inexpensive starting material from the chiral pool. We will delve into the strategic considerations behind the choice of starting material, provide a detailed, step-by-step protocol for a validated synthetic pathway, and offer insights into the mechanistic underpinnings of each transformation. The aim is to equip researchers and process chemists with the foundational knowledge and practical methodology required to efficiently synthesize this critical intermediate.

Introduction: The Strategic Importance of this compound

Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active molecules and natural products.[1] The rigid five-membered ring system serves as a stable scaffold, and the precise spatial arrangement of substituents allows for specific, high-affinity interactions with biological targets. The this compound isomer, with its cis-relationship between the amine and hydroxyl groups, is of particular importance. This specific stereochemistry is crucial for its application as a precursor in the synthesis of complex molecules, including potent antiviral agents.[2][3][4] The ability to access this building block in an enantiomerically pure form is therefore a critical challenge in pharmaceutical development.

The Chiral Pool Approach: A Sustainable and Efficient Strategy

Chiral pool synthesis is a powerful and cost-effective strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials.[5] This approach circumvents the need for often complex and expensive asymmetric catalysts or chiral auxiliaries by leveraging the inherent chirality of readily available molecules like carbohydrates, amino acids, and terpenes.

For the synthesis of this compound, D-mannitol stands out as an exemplary starting material.[5] Its advantages include:

-

Low Cost and High Availability: D-mannitol is a widely produced sugar alcohol.

-

Inherent C2 Symmetry: The symmetrical nature of D-mannitol simplifies synthetic planning and allows for the efficient generation of key intermediates.

-

Multiple Chiral Centers: It provides a rich stereochemical template from which the desired (3S,4S) configuration of the target molecule can be rigorously controlled.

The overall strategy involves the transformation of the six-carbon backbone of D-mannitol into the four-carbon tetrahydrofuran ring, preserving and transferring the stereochemical information to create the target molecule.

Comparative Analysis of Potential Chiral Pool Starting Materials

While D-mannitol is a preferred starting material, other chiral pool sources could theoretically be employed. A comparative analysis highlights the strategic advantages of D-mannitol.

| Starting Material | Key Advantages | Key Disadvantages |

| D-Mannitol | Low cost, C2 symmetry, well-established chemistry for cleavage into key C3 aldehydes.[6] | Requires multiple steps for chain shortening and functional group manipulation. |

| L-Tartaric Acid | Readily available, provides a C4 backbone with correct stereochemical potential. | Can be more expensive than D-mannitol; may require more complex functional group interconversions. |

| D-Glucose / D-Ribose | Abundant and inexpensive. | The synthesis of the target requires extensive manipulation of protecting groups and stereocenters, often leading to longer and less efficient routes.[7] |

| L-Ascorbic Acid | Contains a furanone-like core. | The inherent lactone and enediol functionalities require specific and sometimes challenging chemical transformations to achieve the target structure.[8][9] |

Given its balance of cost, availability, and well-defined synthetic pathways to key chiral aldehydes, D-mannitol presents the most logical and field-proven starting point for an efficient and scalable synthesis.[5]

Synthetic Route from D-Mannitol: A Detailed Protocol and Mechanistic Discussion

The synthesis of this compound from D-mannitol proceeds through a multi-step sequence. The overall strategy is to first prepare a key C4 intermediate with the correct stereochemistry, introduce the nitrogen functionality as a masked azide group, and then perform a cyclization to form the tetrahydrofuran ring, followed by final deprotection.

Below is a logical workflow diagram and a detailed, step-by-step experimental protocol based on established chemical transformations.

Overall Synthetic Workflow

Caption: Synthetic pathway from D-Mannitol to the target molecule.

Phase 1: Preparation of the Key Chiral Aldehyde

The initial phase focuses on converting D-mannitol into (R)-2,3-O-cyclohexylidene-glyceraldehyde, a versatile C3 chiral building block.

Experiment 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol

-

Rationale: The hydroxyl groups of D-mannitol are protected as cyclohexylidene acetals. This serves two purposes: it imparts solubility in organic solvents and differentiates the C1/C6 and C2/C5 hydroxyls from the C3/C4 hydroxyls, setting the stage for selective cleavage.

-

Protocol:

-

To a suspension of D-mannitol (e.g., 50 g, 0.27 mol) in a suitable solvent like DMSO, add cyclohexanone (2.2 eq) and a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[6]

-

Stir the mixture at room temperature for 24-48 hours until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Add water to precipitate the product. Filter the white solid, wash with water, and dry under vacuum to yield 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.[6]

-

Experiment 2: Oxidative Cleavage to (R)-2,3-O-Cyclohexylidene-glyceraldehyde

-

Rationale: The central C3-C4 bond of the protected mannitol is cleaved oxidatively to yield two molecules of the desired C3 aldehyde. Sodium periodate (NaIO₄) is a specific and mild reagent for the cleavage of vicinal diols.

-

Protocol:

-

Dissolve 1,2:5,6-Di-O-cyclohexylidene-D-mannitol (e.g., 40 g, 0.117 mol) in a biphasic solvent system, such as diethyl ether and water.[6]

-

Add sodium periodate (NaIO₄, 1.3 eq) to the aqueous layer and stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-2,3-O-Cyclohexylidene-glyceraldehyde, which can often be used in the next step without further purification.

-

Phase 2: Construction of the Aminotetrahydrofuran Core

This phase builds the C4 backbone and introduces the key functionalities with the correct stereochemistry. Note: The following steps are based on established methodologies for converting chiral aldehydes into aminotetrahydrofuranols.

Experiment 3: Formation of a Chiral Azido Diol Intermediate

-

Rationale: This critical sequence involves a stereoselective chain extension, epoxide formation, and regioselective opening. The azide group (N₃) is introduced as a stable and unreactive precursor to the amine. The Sₙ2 ring-opening of an epoxide with azide is a highly reliable method for installing both the amine and hydroxyl functionalities with inversion of configuration, thereby setting the cis-stereochemistry of the final product.

-

Protocol (Conceptual Outline):

-

Chain Extension: React the aldehyde from Experiment 2 with a suitable C1 nucleophile (e.g., a vinyl Grignard or Wittig reagent) to form an allylic alcohol.

-

Epoxidation: Perform an asymmetric epoxidation (e.g., Sharpless epoxidation) on the allylic alcohol to create a chiral epoxide with high stereocontrol. The choice of DET isomer ((+) or (-)) will determine the final stereochemistry.

-

Epoxide Opening: React the chiral epoxide with an azide source, such as sodium azide (NaN₃), in the presence of a Lewis acid or under buffered conditions. The azide will attack the less hindered carbon of the epoxide in a regioselective Sₙ2 fashion, yielding a chiral azido diol.

-

Experiment 4: Intramolecular Cyclization and Final Deprotection

-

Rationale: The azido diol is cyclized to form the tetrahydrofuran ring. This is typically achieved by converting the primary hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then inducing intramolecular Williamson ether synthesis under basic conditions. The final steps involve reducing the azide to the primary amine and removing any protecting groups.

-

Protocol (Conceptual Outline):

-

Selective Protection/Activation: Selectively activate the primary hydroxyl group of the azido diol as a tosylate (using TsCl, pyridine) or mesylate (using MsCl, Et₃N).

-

Cyclization: Treat the activated azido alcohol with a base (e.g., sodium hydride, NaH) to induce intramolecular cyclization to the protected azidotetrahydrofuran.

-

Reduction: Reduce the azide group to a primary amine. A common and effective method is catalytic hydrogenation (H₂, Pd/C) or reduction with triphenylphosphine (Staudinger reaction) followed by hydrolysis.

-

Deprotection: Remove any remaining protecting groups (e.g., the cyclohexylidene acetal) under acidic conditions to yield the final product, this compound.

-

Conclusion and Future Outlook

The synthesis of this compound from the chiral pool, particularly from D-mannitol, represents a robust and scalable strategy for accessing a high-value pharmaceutical intermediate. The pathway leverages fundamental organic transformations—acetal protection, oxidative cleavage, stereoselective epoxidation, and regioselective ring-opening—to build the target molecule with complete stereocontrol. By understanding the rationale behind each step, from the choice of the starting material to the specific reagents used for cyclization, researchers can confidently implement and adapt this methodology. As the demand for complex chiral building blocks in drug discovery continues to grow, efficient and sustainable routes rooted in the chiral pool will remain a cornerstone of modern medicinal and process chemistry.

References

- Siegel, D., et al. (2017). A practical synthesis of Remdesivir. Gilead Sciences, Inc.

- Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.

- Various Authors. (n.d.). Total synthesis of remdesivir. Multiple publications describe various synthetic routes.

- BenchChem. (n.d.). This compound. Product Information Page. Retrieved from a relevant chemical supplier website.

- ACS. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(31), 20098–20113.

- Reddy, L. R. (2021). Total synthesis of remdesivir. Tetrahedron, 93, 132278.

- Dhatrak, N. R., et al. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380.

- Shao, L.-D., et al. (2014). Synthesis of l-Ascorbic Acid Lactone Derivatives. Journal of Chemical Research, 38(5), 282-285.

- Joos, B., et al. (1990). Vitamin C and isovitamin C derived chemistry. 4. Synthesis of some novel furanone chirons. The Journal of Organic Chemistry, 55(1), 45-51.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620–1621.

- Zhdankin, V. V. (2015). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Synthesis, 12(5), 582-603.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of l-Ascorbic Acid Lactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Spectroscopic Profile of (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of (3S,4S)-4-Aminotetrahydrofuran-3-ol in Medicinal Chemistry

This compound is a chiral heterocyclic compound of significant interest in the field of drug discovery and development.[1][2] Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined vicinal amino and hydroxyl groups, presents a unique three-dimensional architecture that is attractive for designing novel therapeutic agents. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, making this molecule a valuable building block for the synthesis of complex and potent pharmaceuticals.

Molecular Structure and Stereochemistry

The fundamental framework of the molecule is a five-membered tetrahydrofuran ring. The stereochemical designators, (3S, 4S), indicate a cis relationship between the hydroxyl group at position 3 and the amino group at position 4. This specific stereoisomer is crucial as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.

Figure 1. Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for each proton, with chemical shifts and coupling constants providing a wealth of structural information.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2α, H-5α | ~3.6 - 3.8 | m | |

| H-2β, H-5β | ~3.4 - 3.6 | m | |

| H-3 | ~3.9 - 4.1 | m | |

| H-4 | ~3.0 - 3.2 | m | |

| OH | ~4.5 - 5.5 | br s | |

| NH₂ | ~1.5 - 2.5 | br s |

Interpretation of the ¹H NMR Spectrum

-

Ring Protons (H-2, H-3, H-4, H-5): The protons on the tetrahydrofuran ring will appear in the region of approximately 3.0-4.1 ppm. The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are expected to be the most downfield due to the deshielding effect of the electronegative oxygen. The protons on C-3 and C-4, being attached to carbons bearing the hydroxyl and amino groups respectively, will also be in this region. The cis relationship of the substituents at C-3 and C-4 will influence the coupling constants between H-3 and H-4. For related cis-aminocyclohexanols, the observation of specific coupling constants can confirm the equatorial disposition of the substituents.[3] A detailed analysis of the coupling patterns, likely requiring 2D NMR techniques such as COSY, would be necessary for unambiguous assignment.

-

Hydroxyl and Amino Protons (OH, NH₂): The chemical shifts of the hydroxyl and amino protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these peaks would disappear from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if desired.

-

-

Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction.

Figure 2. Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 | ~65 - 75 |

| C-3 | ~70 - 80 |

| C-4 | ~50 - 60 |

Interpretation of the ¹³C NMR Spectrum

-

C-2 and C-5: These carbons, being adjacent to the ring oxygen, will be the most downfield among the sp³ hybridized carbons, appearing in the range of 65-75 ppm.

-

C-3: The carbon bearing the hydroxyl group will also be significantly deshielded and is expected to resonate in the 70-80 ppm region.

-

C-4: The carbon attached to the amino group will be less deshielded than those attached to oxygen and is predicted to appear in the 50-60 ppm range.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the range of 0-100 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O (Ether) | Stretching | 1050 - 1150 (strong) |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching Region: The most prominent feature will be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol, likely broadened due to hydrogen bonding. Overlapping with this, a medium intensity, sharper peak (or a doublet for a primary amine) corresponding to the N-H stretching of the amino group is expected.

-

C-H Stretching: The sp³ C-H stretching vibrations will appear as sharp peaks in the 2850-3000 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to various bending and stretching vibrations, including the strong C-O stretching of the ether and alcohol, and the C-N stretching of the amine.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| Ion | m/z (predicted) | Interpretation |

| [M+H]⁺ | 104.07 | Protonated molecular ion |

| [M]⁺˙ | 103.06 | Molecular ion |

| 86.06 | Loss of NH₃ | |

| 85.05 | Loss of H₂O | |

| 73.06 | Cleavage of the C3-C4 bond | |

| 57.06 | Ring fragmentation |

Interpretation of the Mass Spectrum

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z 103 would confirm the molecular weight of the compound.[1] Using high-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₄H₉NO₂.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation through several pathways. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18).[4] For cyclic amines, alpha-cleavage is a predominant fragmentation mode. The fragmentation of the tetrahydrofuran ring itself can also lead to characteristic ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ or Electron Ionization (EI) for observing fragmentation patterns.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

-

Data Analysis: Identify the molecular ion and major fragment ions and propose fragmentation pathways to support the structure.

Figure 3. Predicted fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While direct experimental data remains elusive in publicly accessible domains, the predictive analysis presented in this guide, grounded in fundamental spectroscopic principles and data from analogous structures, provides a robust framework for its identification and structural elucidation. For researchers in drug discovery, a thorough understanding of this spectroscopic data is paramount for confirming the identity and purity of this valuable chiral building block, ensuring the integrity of their synthetic endeavors and the reliability of subsequent biological evaluations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

-

PubChem. trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR spectra of synthesized model compound 4f. [Link]

-

Bioorganic & Medicinal Chemistry. (2014). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. PubMed. [Link]

-

Journal of Medicinal Chemistry. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-